molecular formula C23H18IN B2885054 1,2,4-Triphenylpyridinium iodide CAS No. 80576-28-9

1,2,4-Triphenylpyridinium iodide

Cat. No.: B2885054
CAS No.: 80576-28-9
M. Wt: 435.308
InChI Key: APYHSPVIZCKZRW-UHFFFAOYSA-M
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Description

1,2,4-Triphenylpyridinium iodide is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in organic synthesis and materials science. The compound is characterized by a pyridinium ring substituted with three phenyl groups at the 1, 2, and 4 positions, and an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Triphenylpyridinium iodide can be synthesized through a condensation reaction between pyrylium precursors and primary amines. The reaction typically involves the use of 2,4,6-triphenylpyrylium tetrafluoroborate and an appropriate amine under mild conditions . The reaction proceeds smoothly, forming the desired pyridinium salt with high yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triphenylpyridinium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

1,2,4-Triphenylpyridinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Triphenylpyridinium iodide involves its interaction with molecular targets through its positively charged pyridinium ring. This interaction can lead to the formation of reactive intermediates, which can participate in various chemical reactions. The compound’s ability to form stable complexes with other molecules makes it a valuable tool in catalysis and material science .

Comparison with Similar Compounds

1,2,4-Triphenylpyridinium iodide can be compared with other pyridinium salts, such as:

  • 2,4,6-Triphenylpyridinium chloride
  • 2,4,6-Triphenylpyridinium bromide
  • 2,4,6-Triphenylpyridinium tetrafluoroborate

These compounds share similar structural features but differ in their counterions, which can influence their reactivity and applications. This compound is unique due to its iodide counterion, which can enhance its solubility and reactivity in certain reactions .

Properties

IUPAC Name

1,2,4-triphenylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N.HI/c1-4-10-19(11-5-1)21-16-17-24(22-14-8-3-9-15-22)23(18-21)20-12-6-2-7-13-20;/h1-18H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYHSPVIZCKZRW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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